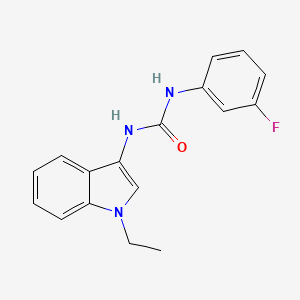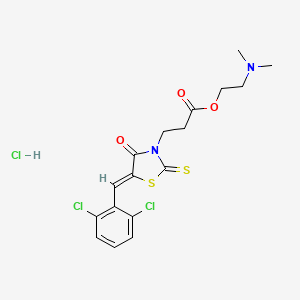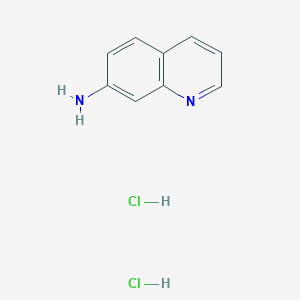![molecular formula C12H15ClO B2724121 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone CAS No. 412013-51-5](/img/structure/B2724121.png)
1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone” is a chemical compound with the empirical formula C12H15ClO . Its molecular weight is 210.70 . The compound is also known by its IUPAC name, 1-[3-(chloromethyl)-2,4,6-trimethylphenyl]ethanone .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C1=C(C=C(C(CCl)=C1C)C)C)=O . This indicates that the compound contains a chloromethyl group attached to a trimethylphenyl ring, which is further attached to an ethanone group. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 79.27°C and a predicted boiling point of approximately 330.4°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm3 and a predicted refractive index of 1.53 .Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Properties
- Conformational Studies : The compound has been studied in the context of synthesizing a series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones, with confirmation of structures achieved through IR, UV, and 1H NMR spectra. Molecular modeling methods were used to establish conformations with global and local energetic minima, indicating its potential in molecular structure analysis (Čižmáriková, Polakovičová, & Mišíková, 2002).
Biochemical Research
- Chiral Building Blocks in Drug Synthesis : It has been used to prepare chiral building blocks for drug synthesis. Specifically, Saccharomyces cerevisiae and natural deep eutectic solvents were used for the green asymmetric reduction of acetophenone derivatives, including 1-(2,4,6-trimethylphenyl)ethanone, demonstrating its application in eco-friendly biochemical processes (Panić, Delač, Roje, Radojčić Redovniković, & Cvjetko Bubalo, 2018).
Chemical Synthesis and Analysis
Synthesis of Complex Compounds : This compound has been involved in the synthesis of complex molecules, such as 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone. Its utility in generating molecular structures with potential biological activities, including antibacterial and antioxidant properties, was explored (Sarac, 2020).
Catalysis and Synthesis : Used in the synthesis of 2,4,6-methylbenzoic acid, acting as an intermediate in producing α-chlor-1-(2,4,6-trimethylphenyl)-1-ethanone. This highlights its role in catalytic processes and complex organic syntheses (Cnpc Jinzhou, 2011).
Heterocyclic Compounds Synthesis : The compound is significant in the preparation of various heterocyclic compounds. Its derivatives have been utilized in creating chromenones and isoflavones, showcasing its versatility in organic chemistry (Moskvina, Shilin, & Khilya, 2015).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or in contact with skin, and can cause serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-[3-(chloromethyl)-2,4,6-trimethylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-7-5-8(2)12(10(4)14)9(3)11(7)6-13/h5H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTSHTPFUYLXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2724038.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2724040.png)
![2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2724041.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2724044.png)


![3-[5-[(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B2724048.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-naphthalen-1-ylacetate](/img/structure/B2724050.png)
![N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2724052.png)

![3-phenethyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724055.png)

